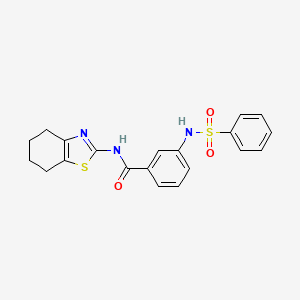

3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

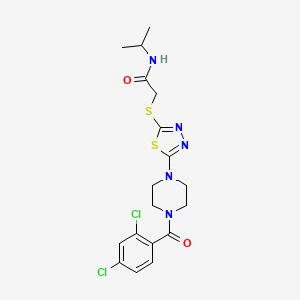

The compound contains a benzothiazole ring, which is a heterocyclic compound. This is a type of organic compound that contains a benzene ring fused to a thiazole ring . It also contains a benzenesulfonamide group, which is an organic compound that includes a benzene ring bonded to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and benzenesulfonamide functional groups . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole and benzenesulfonamide groups . These groups may undergo various chemical reactions depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups . For example, sulfonamides typically have high melting points and are generally soluble in organic solvents .Scientific Research Applications

Environmental Analysis

One area of application involves the analysis of benzotriazoles, benzothiazoles, and benzenesulfonamides in environmental samples. Herrero et al. (2014) reviewed the analytical methods for determining these chemicals in aqueous and solid environmental matrices, noting their presence as emerging organic pollutants and ubiquitous water contaminants due to their solubility and resistance to biodegradation (Herrero et al., 2014). This study underscores the importance of monitoring these compounds, including benzenesulfonamides, to understand their environmental distribution and potential impact.

Synthesis and Characterization of Novel Compounds

Research into the synthesis of novel compounds featuring benzenesulfonamide structures is another significant area. For instance, Konovalova et al. (2014) investigated the thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines, leading to the formation of compounds with potential for further chemical transformations, highlighting the synthetic versatility of benzenesulfonamide derivatives (Konovalova et al., 2014).

Pharmacological Activities

In the realm of pharmacology, benzenesulfonamide derivatives have been explored for their potential therapeutic applications. Moreno-Díaz et al. (2008) synthesized N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamides and evaluated their antidiabetic activity, discovering significant plasma glucose level reduction in non-insulin-dependent diabetes mellitus rat models (Moreno-Díaz et al., 2008). This study suggests the therapeutic potential of benzenesulfonamide derivatives in managing diabetes.

Material Science and Antibacterial Studies

Applications extend into material science, where El-Sonbati et al. (2018) characterized polymer complexes with biologically active monomers derived from novel sulfa drugs, including benzenesulfonamides. These complexes were evaluated for their antibacterial activities, demonstrating the role of benzenesulfonamides in developing materials with potential biomedical applications (El-Sonbati et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are c-Met kinase and Pim-1 kinase . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .

Mode of Action

3-(Phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide interacts with its targets, c-Met kinase and Pim-1 kinase, by binding to their active sites . This binding inhibits the kinases’ activity, leading to a decrease in the phosphorylation of downstream proteins . The inhibition of these kinases disrupts the signaling pathways they are involved in, resulting in the inhibition of cell growth and survival .

Biochemical Pathways

The compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide affects several biochemical pathways due to its inhibition of c-Met kinase and Pim-1 kinase . These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which is involved in cell proliferation . By inhibiting these pathways, the compound can exert anti-tumor effects .

Result of Action

The molecular and cellular effects of the action of 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide include the inhibition of cell growth and survival . This is achieved through the inhibition of c-Met kinase and Pim-1 kinase, leading to a decrease in the activity of downstream signaling pathways involved in cell growth and survival .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-7-6-8-15(13-14)23-28(25,26)16-9-2-1-3-10-16/h1-3,6-10,13,23H,4-5,11-12H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHRFEGWIFNCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)

![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)

![2,2-Dimethyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2698214.png)

![5-[(Hydroxyimino)methyl]-1,3-thiazol-2-amine](/img/structure/B2698217.png)

![5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2698225.png)

![5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2698226.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2698229.png)